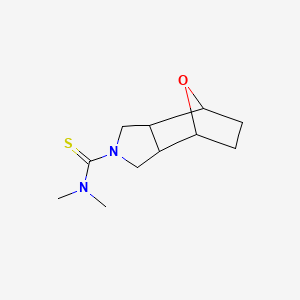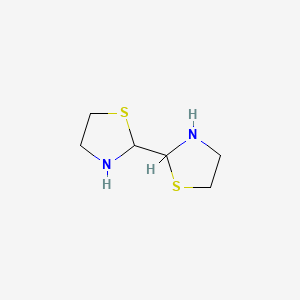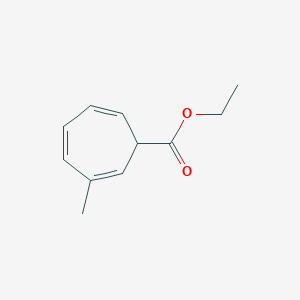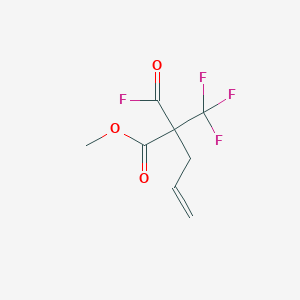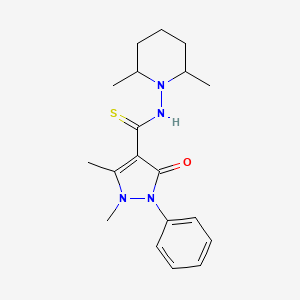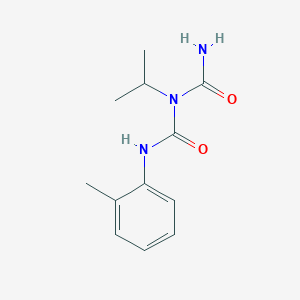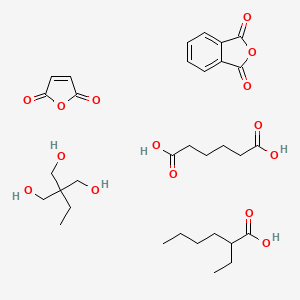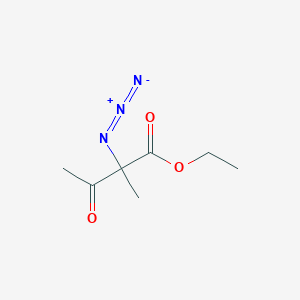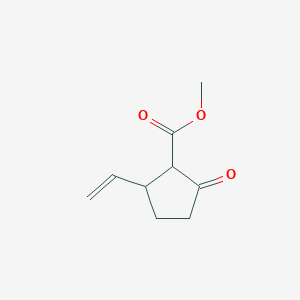
Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclopentanone, featuring an ethenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate typically involves the reaction of cyclopentanone derivatives with appropriate reagents to introduce the ethenyl and ester groups. One common method involves the use of methyl 2-oxocyclopentanecarboxylate as a starting material, which undergoes a series of reactions to introduce the ethenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions within biological systems. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-oxocyclopentanecarboxylate: A closely related compound with similar structural features but lacking the ethenyl group.
Ethyl 2-oxocyclopentanecarboxylate: Another similar compound with an ethyl ester group instead of a methyl ester.
Methyl 2-methyl-5-oxocyclopentane-1-carboxylate: This compound features a methyl group instead of an ethenyl group.
Uniqueness: Methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
75351-19-8 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 2-ethenyl-5-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-3-6-4-5-7(10)8(6)9(11)12-2/h3,6,8H,1,4-5H2,2H3 |
InChI Key |
RHSSQVDHAKRQNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14447004.png)
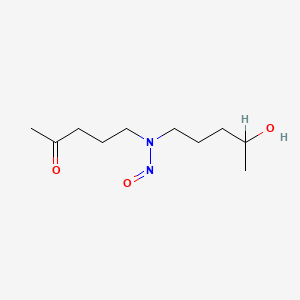
![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)


